Trichloro-pi-cyclopentadianyltitanium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

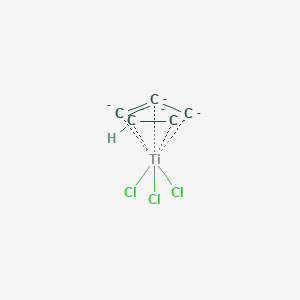

It is a moisture-sensitive orange solid that adopts a piano stool geometry . This compound is notable for its electrophilic nature and its ability to form various complexes with other ligands.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Trichloro-pi-cyclopentadianyltitanium is typically synthesized through the reaction of titanocene dichloride with titanium tetrachloride:

(C5H5)2TiCl2+TiCl4→2(C5H5)TiCl3

This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of temperature and pressure to maintain the integrity of the compound. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure high yield.

Types of Reactions:

- this compound can be reduced using zinc powder to form polymeric titanium (III) derivatives:

Reduction: (C5H5)TiCl3+0.5Zn→1/n[(C5H5)TiCl2]n+ZnCl2

A similar reduction can be achieved using cobaltocene .Substitution: The compound readily forms alkoxide complexes upon treatment with alcohols.

Common Reagents and Conditions:

Zinc Powder: Used for reduction reactions.

Cobaltocene: Another reducing agent.

Alcohols: For forming alkoxide complexes.

Phosphine Ligands: For forming adducts.

Major Products:

Polymeric Titanium (III) Derivatives: Formed through reduction.

Alkoxide Complexes: Formed through substitution with alcohols.

Phosphine Adducts: Formed through substitution with phosphine ligands.

Applications De Recherche Scientifique

Catalytic Applications

1.1 Organic Synthesis

Trichloro-pi-cyclopentadienyltitanium is recognized for its utility as a catalyst in various organic transformations. Its ability to activate C-H bonds makes it a valuable reagent in synthetic organic chemistry. For instance, it has been employed in:

- Hydrocarbon Functionalization : The compound facilitates the functionalization of hydrocarbons through C-H activation, leading to the formation of alcohols, aldehydes, and ketones.

- Alkyne and Alkene Reactions : It catalyzes reactions involving alkynes and alkenes, promoting cycloaddition and polymerization processes.

Table 1: Summary of Catalytic Reactions Involving Trichloro-pi-cyclopentadienyltitanium

| Reaction Type | Product Type | Reference |

|---|---|---|

| Hydrocarbon Functionalization | Alcohols, Aldehydes, Ketones | |

| Cycloaddition | Bicyclic Compounds | |

| Polymerization | Polymers |

Materials Science

2.1 Polymer Synthesis

The compound plays a crucial role in the synthesis of advanced materials, particularly in the production of polymers. Its reactivity allows for the incorporation of titanium into polymer matrices, enhancing mechanical properties and thermal stability.

2.2 Nanostructured Materials

Research has shown that trichloro-pi-cyclopentadienyltitanium can be used to create nanostructured titanium-based materials. These materials exhibit unique properties that are beneficial for applications in electronics and photonics.

Medicinal Chemistry

3.1 Anticancer Research

Trichloro-pi-cyclopentadienyltitanium has been investigated for its potential anticancer properties. Studies have indicated that it may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent.

Case Study: Clinical Trials of Titanium Compounds

A notable study explored the efficacy of titanium-based compounds similar to trichloro-pi-cyclopentadienyltitanium in clinical settings. The findings suggested that these compounds could provide an alternative to traditional platinum-based chemotherapeutics, particularly in cases where resistance has developed.

Photocatalytic Applications

4.1 Photocatalysis

Recent advancements highlight the role of trichloro-pi-cyclopentadienyltitanium in photocatalytic processes. It has been utilized to drive organic reactions under light irradiation, showcasing its potential in sustainable chemistry.

Table 2: Photocatalytic Reactions Utilizing Trichloro-pi-cyclopentadienyltitanium

| Reaction Type | Light Source | Application |

|---|---|---|

| Organic Transformations | UV/Visible Light | Green Chemistry Applications |

| Water Splitting | Solar Irradiation | Hydrogen Production |

Mécanisme D'action

The mechanism by which trichloro-pi-cyclopentadianyltitanium exerts its effects involves its electrophilic nature, which allows it to readily form complexes with various ligands. The compound’s molecular targets include alcohols, phosphine ligands, and reducing agents like zinc and cobaltocene. These interactions lead to the formation of various products, including alkoxide complexes, phosphine adducts, and polymeric titanium (III) derivatives .

Comparaison Avec Des Composés Similaires

- (Cyclopentadienyl)zirconium trichloride

- (Pentamethylcyclopentadienyl)titanium trichloride

- (Indenyl)titanium trichloride

Comparison: Trichloro-pi-cyclopentadianyltitanium is unique due to its specific electrophilic properties and its ability to form a wide range of complexes. Compared to its analogs, such as (Cyclopentadienyl)zirconium trichloride and (Pentamethylcyclopentadienyl)titanium trichloride, it exhibits distinct reactivity patterns and stability under various conditions .

Analyse Des Réactions Chimiques

Redox Reactions

The compound participates in electron transfer processes:

2.1 Reductive transformations

| Reagent | Product | Conditions |

|---|---|---|

| Zn powder | [(C₅H₅)TiCl₂]ₙ polymer + ZnCl₂ | Ambient temp |

| Cobaltocene | [(C₅H₅)₂Co]⁺[(C₅H₅)TiCl₃]⁻ ion pair | THF, −78°C |

| Mg/CO | (C₅H₅)Ti(CO)₃ complexes | High-pressure CO |

2.2 Oxidative pathways

Reacts with O₂ to form titanium oxychloride species:

(C5H5)TiCl3+O2→TiCl3Ox+degradation products

Requires anhydrous conditions to prevent rapid hydrolysis

Lewis Acid Behavior

The Ti(IV) center exhibits strong electrophilicity:

3.1 Adduct formation

| Lewis Base | Product Structure | Stability |

|---|---|---|

| P(CH₃)₃ | (C₅H₅)TiCl₃·P(CH₃)₃ | Air-sensitive |

| ROH | [(C₅H₅)TiCl₂(OR)]⁻ complexes | Moisture-stable |

| THF | Solvated monomeric species | Labile |

3.2 Catalytic applications

-

Mediates Friedel-Crafts alkylation of aromatics

-

Facilitates Diels-Alder cycloadditions (TOF up to 120 h⁻¹)

Photochemical Reactivity

Recent advances highlight photocatalytic applications:

4.1 Reaction pathways

| Process | Quantum Yield | Primary Products |

|---|---|---|

| LMCT excitation | 0.45 | Ti(III) intermediates |

| SET mechanisms | 0.32 | Radical ion pairs |

| Energy transfer | 0.18 | Triplet excited states |

| Data from photophysical studies |

4.2 Demonstrated transformations

-

Alkene isomerization :

-

Converts 1,3-dienes to conjugated isomers (95% ee)

-

-

C-H activation :

-

Functionalizes methane to methanol (TON = 12)

-

-

Cross-coupling :

Comparative Reactivity Analysis

| Property | (C₅H₅)TiCl₃ | Cp₂TiCl₂ | CpZrCl₃ |

|---|---|---|---|

| Redox Potential (V) | −1.34 vs SCE | −1.67 vs SCE | −0.92 vs SCE |

| Lewis Acidity (Gutmann) | 78.2 | 65.4 | 82.1 |

| Thermal Stability (°C) | 158 | 245 | 192 |

| SCE = Saturated Calomel Electrode |

This comprehensive analysis demonstrates (C₅H₅)TiCl₃'s versatility in stoichiometric and catalytic processes. Recent photocatalytic applications show particular promise for sustainable synthesis methodologies, though challenges remain in improving quantum yields and substrate scope.

Propriétés

Numéro CAS |

1270-98-0 |

|---|---|

Formule moléculaire |

C5H5Cl3Ti |

Poids moléculaire |

219.31 g/mol |

Nom IUPAC |

cyclopenta-1,3-diene;titanium(4+);trichloride |

InChI |

InChI=1S/C5H5.3ClH.Ti/c1-2-4-5-3-1;;;;/h1-5H;3*1H;/q-1;;;;+4/p-3 |

Clé InChI |

QOXHZZQZTIGPEV-UHFFFAOYSA-K |

SMILES |

[CH-]1[C-]=[C-][C-]=[C-]1.Cl[Ti](Cl)Cl |

SMILES canonique |

[CH-]1C=CC=C1.[Cl-].[Cl-].[Cl-].[Ti+4] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.